molecular formula C22H21ClN4O2 B11199859 N-(4-chlorophenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

N-(4-chlorophenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B11199859
M. Wt: 408.9 g/mol
InChI Key: BBVWWAMMSXJALC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve:

    Formation of the pyrazinyl intermediate: This step involves the reaction of a suitable pyrazine derivative with a piperidine derivative under specific conditions, such as the presence of a base and a solvent.

    Coupling with the chlorophenyl group: The pyrazinyl intermediate is then coupled with a chlorophenyl derivative using a coupling reagent, such as a palladium catalyst, to form the desired compound.

    Final purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe to study biological processes and interactions at the molecular level.

    Medicine: Potential use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: Applications in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Signaling pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

N-(4-chlorophenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    This compound analogs: Compounds with similar structures but different substituents or functional groups.

    Other benzamides: Compounds with the benzamide core structure but different substituents on the aromatic rings.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C22H21ClN4O2

Molecular Weight

408.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide

InChI

InChI=1S/C22H21ClN4O2/c23-17-6-8-18(9-7-17)26-21(28)16-4-10-19(11-5-16)29-22-20(24-12-13-25-22)27-14-2-1-3-15-27/h4-13H,1-3,14-15H2,(H,26,28)

InChI Key

BBVWWAMMSXJALC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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